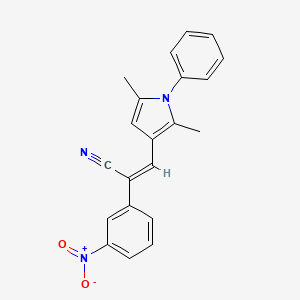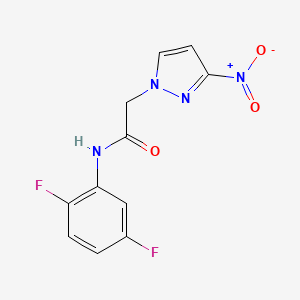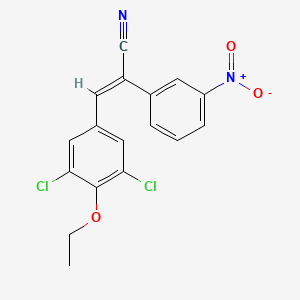
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as DPPA, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the fields of materials science and medicine. DPPA is a member of the pyrrole-based organic materials family, which is known for its unique electronic and optical properties. In
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes in cells. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, suggesting that it may have potential as an anti-cancer agent. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to interact with DNA, which could contribute to its potential as a fluorescent probe for biological imaging.
Biochemical and Physiological Effects
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have low cytotoxicity in vitro, suggesting that it may be safe for use in biological applications. However, more research is needed to fully understand the biochemical and physiological effects of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile on cells and organisms. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to be metabolized by the liver, and its metabolites have been detected in the urine of rats, indicating that it is excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile is its strong fluorescence, which makes it a promising candidate for use as a fluorescent probe for biological imaging. Another advantage is its low cytotoxicity, which makes it a safer alternative to other fluorescent probes that can be toxic to cells. One limitation of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile is its limited solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its relatively high cost compared to other fluorescent probes.
Orientations Futures
There are several future directions for research on 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile, particularly its interaction with specific proteins or enzymes in cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile on cells and organisms. Finally, there is potential for the development of new applications for 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile in the fields of organic electronics and optoelectronics.
Applications De Recherche Scientifique
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in the fields of organic electronics and optoelectronics. The unique electronic and optical properties of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile make it a promising candidate for use in organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been investigated for its potential use as a fluorescent probe for biological imaging due to its strong fluorescence and low cytotoxicity.
Propriétés
IUPAC Name |
(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-15-11-18(16(2)23(15)20-8-4-3-5-9-20)12-19(14-22)17-7-6-10-21(13-17)24(25)26/h3-13H,1-2H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKXAQQHKJDRI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(\C#N)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3502422.png)
![methyl 2-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3502431.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3502432.png)

![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3502441.png)
![5-(3-chlorophenyl)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3502444.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3502448.png)
![N-(2-chlorobenzyl)-2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3502457.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502496.png)
![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502518.png)

![2-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B3502526.png)